3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a compound that belongs to the class of oxazolidinones, which are known for their significant biological activities. The oxazolidine ring is an important structural unit in many biologically active compounds and serves as a key intermediate in the synthesis of various useful chemical compounds .
Preparation Methods
The synthesis of 3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can be achieved through multicomponent reactions involving 1,2-amino alcohols. The synthetic strategies are categorized into three main groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . Industrial production methods typically involve the use of these multicomponent reactions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts . The major products formed from these reactions are functionalized oxazolidines, which can be further utilized in the synthesis of other biologically active compounds .
Scientific Research Applications
3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various functionalized oxazolidines . In biology and medicine, oxazolidinones, including this compound, are known for their antibiotic properties and are used in the treatment of infections caused by multidrug-resistant Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. This action results in the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)11(17)14-6-4-9(5-7-14)15-10(16)8-19-12(15)18/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUNVJUADRDFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2C(=O)COC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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